molecular formula C8H18ClNO2 B3010808 3-Amino-3,5-dimethylhexanoic acid hydrochloride CAS No. 2095409-31-5

3-Amino-3,5-dimethylhexanoic acid hydrochloride

Cat. No.: B3010808
CAS No.: 2095409-31-5
M. Wt: 195.69
InChI Key: IBAVYOARJDKONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,5-dimethylhexanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the alkylation of a suitable amine with a halogenated precursor, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-3,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

  • 3-Amino-3-methylhexanoic acid hydrochloride
  • 3-Amino-3,5-dimethylpentanoic acid hydrochloride
  • 3-Amino-3,5-dimethylheptanoic acid hydrochloride

Comparison: 3-Amino-3,5-dimethylhexanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3-amino-3,5-dimethylhexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)4-8(3,9)5-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAVYOARJDKONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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